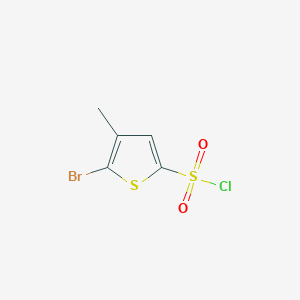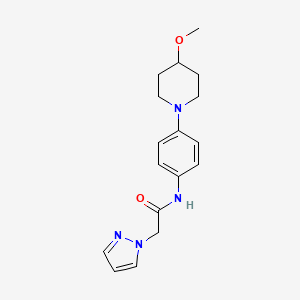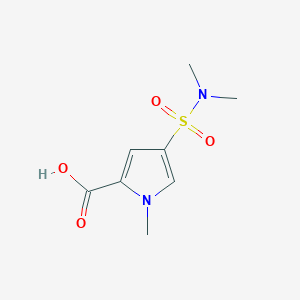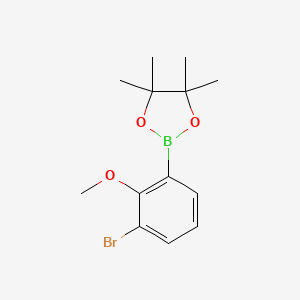
5-Bromo-4-methylthiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methylthiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 81597-51-5 . It has a molecular weight of 275.57 and its IUPAC name is 5-bromo-4-methyl-2-thiophenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 4th position with a methyl group and at the 5th position with a bromine atom. The 2nd position of the ring is substituted with a sulfonyl chloride group .Physical And Chemical Properties Analysis
The melting point of this compound is reported to be 36-37°C . Other physical and chemical properties such as boiling point and solubility were not found in the sources.Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
5-Bromo-4-methylthiophene-2-sulfonyl chloride is a versatile intermediate in organic synthesis. It is utilized in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, which are key building blocks for the preparation of dendritic and other complex organic molecules (Percec et al., 2001). This chemical is instrumental in creating compounds with potential applications in materials science, including the development of new polymers and coatings.
Surface Activity and Corrosion Inhibition
One of the derivatives of this compound, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrates significant efficacy as a corrosion inhibitor for mild steel in acidic media. This compound shows up to 99% inhibition efficiency in 1 M hydrochloric acid, highlighting its potential for protecting metals against corrosion in industrial applications (Lagrenée et al., 2002).
Pharmaceutical and Agrochemical Synthesis
The compound 2-Chloro-5-methylthiophene, which can be derived from this compound, serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals. This demonstrates the compound's role in facilitating the synthesis of active ingredients in medications and agricultural products, making it an essential component in both health and food production sectors (Yang, 2010).
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that 5-Bromo-4-methylthiophene-2-sulfonyl chloride is classified as dangerous and it has a signal word of "Danger" . It is classified as class 8 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) . The UN number is 3265 and the hazard statement is H314 (Causes severe skin burns and eye damage) .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-4-methylthiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFMKFGHNRQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)


![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)
![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)




![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)
